alpha-(Trifluoromethylthio)-methyl-benzyl amine, 97%
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Overview
Description
Alpha-(Trifluoromethylthio)-methyl-benzyl amine (97%) is a highly reactive organic compound that is widely used in a variety of scientific research applications. This compound has been found to possess a wide range of biochemical and physiological effects, making it an important tool for researchers.
Scientific Research Applications
Alpha-(Trifluoromethylthio)-methyl-benzyl amine (97%) is widely used in scientific research due to its wide range of biochemical and physiological effects. This compound has been used in a variety of biological and chemical studies, including studies of protein-protein interactions, enzyme inhibition, and drug delivery. Additionally, this compound has been used in studies of the effects of environmental toxins and the effects of drugs on the human body.
Mechanism of Action
The mechanism of action of alpha-(Trifluoromethylthio)-methyl-benzyl amine (97%) is not fully understood. However, it is believed that this compound binds to the active sites of enzymes and proteins, thereby inhibiting their activity. Additionally, this compound may act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
Alpha-(Trifluoromethylthio)-methyl-benzyl amine (97%) has been found to possess a wide range of biochemical and physiological effects. This compound has been found to inhibit the activity of enzymes and proteins, as well as to possess antioxidant and anti-inflammatory properties. Additionally, this compound has been found to possess anti-cancer and anti-microbial properties.
Advantages and Limitations for Lab Experiments
The use of alpha-(Trifluoromethylthio)-methyl-benzyl amine (97%) in laboratory experiments has a number of advantages. This compound is highly reactive, making it easy to use in a variety of experiments. Additionally, this compound is relatively inexpensive and easy to obtain. However, this compound is highly toxic and should be handled with caution.
Future Directions
The use of alpha-(Trifluoromethylthio)-methyl-benzyl amine (97%) in scientific research is an emerging field with a number of potential future directions. These include further studies of its biochemical and physiological effects, as well as its potential applications in drug delivery, protein-protein interactions, and enzyme inhibition. Additionally, further research into the mechanism of action of this compound may lead to the development of new therapeutic agents. Finally, further research into the toxicity of this compound may lead to the development of safer alternatives.
Synthesis Methods
Alpha-(Trifluoromethylthio)-methyl-benzyl amine (97%) is synthesized through a process known as the Mitsunobu reaction. This reaction involves the combination of an acid, a base, and an alcohol to form the desired compound. Specifically, the reaction requires the use of trifluoromethanesulfonate, a base such as diisopropylethylamine, and an alcohol such as benzyl alcohol. The reaction is typically carried out at room temperature and results in a yield of approximately 97%.
properties
IUPAC Name |
1-phenyl-2-(trifluoromethylsulfanyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NS/c10-9(11,12)14-6-8(13)7-4-2-1-3-5-7/h1-5,8H,6,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDIJNJCPOLYDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CSC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-(Trifluoromethylthio)-methyl-benzyl amine |
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